(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-16-7-4-2-3-6(9(7)13)5-8-10(14)12-11(15)17-8/h2-5,13H,1H3,(H,12,14,15)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWULELJUDXQYSW-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/2\C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in the presence of suitable electrophiles.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Structural Analogues of Thiazolidinediones
Table 1: Key Structural and Functional Comparisons
Biological Activity
(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring system with a methoxyphenyl substituent. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells through mitochondrial pathways and phosphatidylserine externalization .
- Genotoxic Effects : It has been observed to exert genotoxic effects selectively on cancer cells without affecting normal peripheral blood mononuclear cells (PBMC) .
Anticancer Activity
A significant focus has been on the compound's anticancer properties. A study evaluated its cytotoxicity against various cancer cell lines, particularly lung carcinoma (NCI-H292). The results indicated:
- IC50 Value : The compound exhibited an IC50 value of 1.26 µg/mL against NCI-H292 cells after 72 hours of incubation, demonstrating potent cytotoxicity .
- Morphological Changes : Treated cells showed morphological alterations consistent with apoptosis, including mitochondrial depolarization and DNA fragmentation.
Comparative Analysis with Other Compounds
The following table summarizes the IC50 values of this compound compared to other thiazolidinedione derivatives:
| Compound Name | Cell Line | IC50 Value (µg/mL) | Notes |
|---|---|---|---|
| This compound | NCI-H292 | 1.26 | High cytotoxicity |
| 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | NCI-H292 | 0.75 | More potent than above |
| 5-(substituted benzylidene)-thiazolidine derivatives | Various | 10 - 30 | Variable activity |
Case Studies
Several studies have explored the biological activity of thiazolidinediones similar to this compound:
- Cytotoxicity Against Lung Cancer : A study demonstrated that derivatives of thiazolidinediones were effective against lung cancer cell lines, with some compounds showing selective toxicity towards malignant cells .
- Antimicrobial Activity : Other research indicated that thiazolidinediones possess antimicrobial properties, inhibiting the growth of various bacterial strains .
- Mechanistic Insights : Investigations into the molecular interactions revealed that these compounds can modulate signaling pathways associated with cell survival and death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
